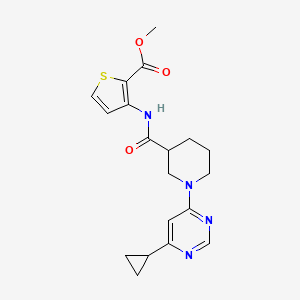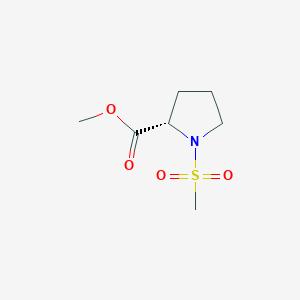
methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a methanesulfonyl group attached to the nitrogen atom and a carboxylate ester group at the second position of the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of amino acids or reduction of pyrrole derivatives.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylate ester group is introduced by esterification of the carboxylic acid derivative using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters .
Types of Reactions:
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Dimethyl sulfoxide (DMSO): Both compounds contain a sulfoxide group, but DMSO is a simpler molecule with different applications.
Dimethyl sulfide: Similar in containing sulfur, but differs in structure and properties.
Uniqueness:
Propiedades
IUPAC Name |
methyl (2S)-1-methylsulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDTDIFEQDIND-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2657277.png)
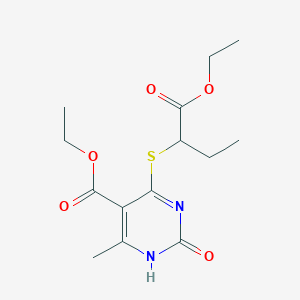
![Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate](/img/structure/B2657283.png)
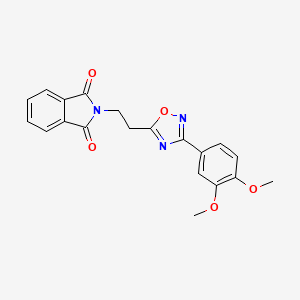
![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657285.png)
![(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2657287.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2657288.png)
![2-(1,2-benzoxazol-3-yl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2657289.png)

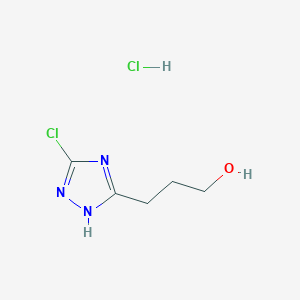

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B2657294.png)
